molecular formula C8H15NOS B3360427 2-Butylthiomorpholin-3-one CAS No. 88988-06-1

2-Butylthiomorpholin-3-one

Cat. No. B3360427
Key on ui cas rn: 88988-06-1
M. Wt: 173.28 g/mol
InChI Key: IHAASKVYTDOONZ-UHFFFAOYSA-N
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Patent
US04870063

Procedure details

Potassium hydroxide (56 g) was added to a suspension of cysteamine, hydrochloride (56.6 g) in absolute ethanol (300 ml) followed by dropwise addition of ethyl 2-bromohexanoate (111.5 g). When the exothermic reaction ceased, the mixture was refluxed for 3 hours and filtered. Concentration of the filtrate in vacuo gave the title compound as a viscous oil which was used in the next step without purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[NH2:4][CH2:5][CH2:6][SH:7].Br[CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10](OCC)=[O:11]>C(O)C>[CH2:15]([CH:9]1[S:7][CH2:6][CH2:5][NH:4][C:10]1=[O:11])[CH2:16][CH2:17][CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
56.6 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
111.5 g
Type
reactant
Smiles
BrC(C(=O)OCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1C(NCCS1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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